4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene
Description
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene is an organic compound that features a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring The compound also contains a 3-methylpyrazolyl group, which is a heterocyclic aromatic ring
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHWPSCAPNWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps. One common method starts with the bromination of 2,5-dimethylbenzene to introduce the bromine atom. This is followed by the sulfonylation reaction, where a sulfonyl chloride is reacted with the brominated intermediate under basic conditions to form the sulfonyl group. Finally, the 3-methylpyrazolyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and the sulfonyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a nucleophilic substitution reaction.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxide ions, and amines.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different substituted benzene compounds.
Scientific Research Applications
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. In protein-ligand interactions, the compound may bind to specific sites on the protein, affecting its function. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene is unique due to the presence of the 3-methylpyrazolyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
